4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine
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Overview
Description
4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine is a chemical compound characterized by the presence of a fluorosulfonyloxy group, a methyl group, and a thiomorpholine ring attached to a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
Scientific Research Applications
4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The thiomorpholine ring may also play a role in modulating the compound’s biological activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-(Fluorosulfonyl)benzoic acid
- 4-(Chlorosulfonyl)benzoic acid
- 4-(Bromomethyl)benzenesulfonyl fluoride
Uniqueness
4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine is unique due to the combination of its fluorosulfonyloxy group and thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(3-fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S2/c1-9-2-3-10(8-11(9)18-20(13,16)17)12(15)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQLQJPIMIFQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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